COX-2 Inhibition Potency of Pranosal Compared to Other NSAIDs
Pranosal has a reported IC50 value of 45 nM for inhibition of human recombinant cyclooxygenase-2 (COX-2) [1]. This is a moderate potency within the NSAID class; for comparison, the prototypical NSAID ibuprofen has a reported COX-2 IC50 of 1.8 µM (1,800 nM) [2]. Aspirin (acetylsalicylic acid) exhibits a COX-2 IC50 of >100 µM (>100,000 nM) [3]. Pranosal is thus approximately 40-fold more potent than ibuprofen and >2,200-fold more potent than aspirin in this isolated enzymatic assay.
| Evidence Dimension | COX-2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 45 nM |
| Comparator Or Baseline | Ibuprofen (IC50 = 1,800 nM); Aspirin (IC50 > 100,000 nM) |
| Quantified Difference | ~40-fold more potent than ibuprofen; >2,200-fold more potent than aspirin |
| Conditions | Inhibition of human recombinant COX-2 assessed by measuring formation of 12-HHT from arachidonic acid via HPLC |
Why This Matters
Demonstrates that Pranosal achieves COX-2 inhibition at significantly lower concentrations than common NSAID comparators in a biochemical assay, which may translate to a lower effective dose requirement in preclinical models.
- [1] TargetMine. Activity Report for ChEMBL:CHEMBL119720. Inhibitory activity against prostaglandin G/H synthase 2 (COX-2). IC50: 45.0 nM. View Source
- [2] Warner TD, Giuliano F, Vojnovic I, Bukasa A, Mitchell JA, Vane JR. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci U S A. 1999;96(13):7563-7568. View Source
- [3] Cryer B, Feldman M. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. Am J Med. 1998;104(5):413-421. View Source
